N-(4-fluorobenzyl)-N-(2-fluorophenyl)methanesulfonamide
Overview
Description
N-(4-fluorobenzyl)-N-(2-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C14H13F2NO2S and its molecular weight is 297.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.06350616 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Light Harvesting Properties N-(4-fluorobenzyl)-N-(2-fluorophenyl)methanesulfonamide, along with other aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, has been studied for potential light harvesting properties. These compounds, including FBPS (a related compound), have shown potential in the development of novel inhibitor molecules for the Topoisomerase II enzyme and in designing new Dye-Sensitized Solar Cells (DSSCs) (Mary et al., 2019).
Carbonic Anhydrase Inhibition Similar sulfonamide compounds have been synthesized and assessed as inhibitors for various carbonic anhydrase (CA) isoenzymes. These compounds displayed nanomolar half-maximal inhibitory concentrations, indicating their potential as inhibitors of isoenzymes like hCA I, hCA II, hCA IV, and hCA XII (Supuran et al., 2013).
Electrophilic Fluorination and Synthesis Alpha-fluorosulfonamides, closely related to this compound, have been prepared using electrophilic fluorination methods. This process demonstrates the potential for synthesizing primary and secondary alpha-fluorosulfonamides, indicating its application in creating various fluorinated compounds (Hill et al., 2004).
Enantioselective Catalysis Research has been conducted on the enantioselective conjugate addition of fluorobis(phenylsulfonyl)methane to α,β-unsaturated ketones, catalyzed by chiral bifunctional organocatalysts. This indicates its use in the synthesis of chiral monofluoromethylated compounds, showcasing its application in stereoselective chemical synthesis (Moon et al., 2009).
Properties
IUPAC Name |
N-(2-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2S/c1-20(18,19)17(14-5-3-2-4-13(14)16)10-11-6-8-12(15)9-7-11/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REYVVAXRGQTRRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)F)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.